ethyl 5,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms
Preparation Methods
The synthesis of ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves several steps One common synthetic route starts with the preparation of the thieno[2,3-c]pyran core, which can be achieved through a cyclization reaction involving a suitable precursorThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester derivative .
Chemical Reactions Analysis
ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinoacetyl group, where nucleophiles such as amines or thiols can replace the piperidine moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets within the cell. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other similar compounds such as:
ETHYL 5,5-DIMETHYL-2-[(PHENYLACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: This compound has a phenylacetyl group instead of a piperidinoacetyl group, which may result in different biological activities and chemical reactivity.
ETHYL 5,5-DIMETHYL-2-[(METHYLACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: The presence of a methylacetyl group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C19H28N2O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[(2-piperidin-1-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4S/c1-4-24-18(23)16-13-10-19(2,3)25-12-14(13)26-17(16)20-15(22)11-21-8-6-5-7-9-21/h4-12H2,1-3H3,(H,20,22) |
InChI Key |
NHVCNAGQBZLKOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
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